molecular formula C14H12O2S B7725484 4'-Methylsulfanyl-biphenyl-2-carboxylic acid

4'-Methylsulfanyl-biphenyl-2-carboxylic acid

Cat. No.: B7725484
M. Wt: 244.31 g/mol
InChI Key: HOAXWNOCQKCMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methylsulfanyl-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C14H12O2S It is characterized by the presence of a biphenyl core substituted with a carboxylic acid group at the 2-position and a methylsulfanyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylsulfanyl-biphenyl-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a boronic acid or boronate ester as the coupling partner and a halogenated biphenyl derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of 4’-Methylsulfanyl-biphenyl-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Methylsulfanyl-biphenyl-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; typically conducted in anhydrous ether at low temperatures.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine); typically conducted in an acidic medium at controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the biphenyl core.

Scientific Research Applications

4’-Methylsulfanyl-biphenyl-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4’-Methylsulfanyl-biphenyl-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxylic acid and methylsulfanyl groups can influence its binding affinity and specificity. The biphenyl core provides structural rigidity, which can be crucial for its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4’-Methyl-biphenyl-2-carboxylic acid: Lacks the sulfanyl group, which may affect its reactivity and applications.

    4’-Sulfanyl-biphenyl-2-carboxylic acid: Lacks the methyl group, which may influence its chemical properties and biological activity.

    Biphenyl-2-carboxylic acid: Lacks both the methyl and sulfanyl groups, serving as a simpler analog for comparison.

Uniqueness

4’-Methylsulfanyl-biphenyl-2-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. The methylsulfanyl group can enhance lipophilicity and membrane permeability, while the carboxylic acid group can facilitate interactions with biological targets.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAXWNOCQKCMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.